molecular formula C18H10ClNO B11709690 2-chloro-5H-[1]benzofuro[3,2-c]carbazole

2-chloro-5H-[1]benzofuro[3,2-c]carbazole

Cat. No.: B11709690
M. Wt: 291.7 g/mol
InChI Key: HZXNPCQPIUYUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5H-[1]benzofuro[3,2-c]carbazole is a polycyclic aromatic heterocycle that features a fused benzofuran-carbazole scaffold with a chlorine substituent at the 2-position. This unique structure confers distinct electronic and steric properties, making it a valuable building block in advanced materials science and medicinal chemistry research . In the field of organic electronics , this compound serves as a foundational core for developing high-performance materials. Recent studies have successfully introduced the 5H-benzofuro[3,2-c]carbazole structure into multi-resonance skeletons to create asymmetric thermally activated delayed fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). These emitters exhibit narrowband green and blue emissions with high external quantum efficiencies (EQE) of up to 26.0%, highlighting the compound's significant potential for next-generation display technologies . In biological and medicinal research , the structural motif is closely related to potent anticancer agents. The planar fused ring system is analogous to ellipticine, a natural alkaloid known to act as a DNA intercalator and topoisomerase II inhibitor . Preliminary research on structurally related benzofuro-carbazole compounds suggests potential interactions with proteins involved in cancer pathways, indicating its value as a scaffold for developing novel anticancer therapeutics and for probing biological mechanisms . The chlorine atom at the 2-position provides a reactive site for further synthetic modification, allowing for diversification through various cross-coupling and nucleophilic substitution reactions to create a library of derivatives for structure-activity relationship (SAR) studies . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C18H10ClNO

Molecular Weight

291.7 g/mol

IUPAC Name

2-chloro-5H-[1]benzofuro[3,2-c]carbazole

InChI

InChI=1S/C18H10ClNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H

InChI Key

HZXNPCQPIUYUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H-1benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a suitable carbazole derivative, followed by the introduction of the benzofuran moiety through cyclization reactions. The chlorination step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 2-chloro-5H-1benzofuro[3,2-c]carbazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H-1benzofuro[3,2-c]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dechlorinated compounds, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Organic Electronics

Thermally Activated Delayed Fluorescence Emitters

Recent studies have highlighted the use of 2-chloro-5H- benzofuro[3,2-c]carbazole in the development of thermally activated delayed fluorescence (TADF) emitters. These emitters are critical for organic light-emitting diodes (OLEDs), where they contribute to enhanced efficiency and color purity. For instance, the introduction of this compound into multi-resonance skeletons has led to the creation of asymmetric emitters that exhibit narrowband emissions in green and blue spectra with high external quantum efficiencies (up to 26.0%) .

Photonic Devices

Optoelectronic Applications

The electronic properties of 2-chloro-5H- benzofuro[3,2-c]carbazole make it a suitable candidate for use in photonic devices. Its ability to facilitate efficient light emission and absorption positions it as a promising material for applications in lasers and light sensors. The unique structural characteristics allow for the tuning of its optical properties, which can be advantageous in designing devices with specific emission wavelengths .

Biological Applications

Potential Anticancer Activity

Preliminary studies have indicated that compounds structurally related to 2-chloro-5H- benzofuro[3,2-c]carbazole may interact with proteins involved in cancer pathways. Research suggests that these interactions could reveal insights into the compound's biological effects and therapeutic potential against cancer . Additionally, the compound's reactivity profile suggests it could be explored further for its anti-inflammatory properties and other pharmacological activities.

Synthesis and Chemical Reactivity

Synthetic Versatility

The synthesis of 2-chloro-5H- benzofuro[3,2-c]carbazole can be achieved through various methods that highlight its versatility. These synthetic approaches not only facilitate the production of this compound but also allow for the derivation of numerous derivatives with potentially enhanced properties . Understanding these synthetic pathways is crucial for expanding its applications in both industrial and research settings.

Case Study 1: TADF Emitters Development

In a recent study, researchers developed two asymmetric TADF emitters incorporating 2-chloro-5H- benzofuro[3,2-c]carbazole. The emitters demonstrated significant improvements in quantum efficiency and emission stability when tested in OLED configurations. The findings suggest that optimizing the structural components can lead to better performance in commercial applications .

Case Study 2: Anticancer Activity Exploration

Another investigation focused on the binding affinity of derivatives related to 2-chloro-5H- benzofuro[3,2-c]carbazole with specific cancer pathways. Initial results indicated promising interactions that warrant further exploration into their potential as therapeutic agents against various cancers .

Mechanism of Action

The mechanism of action of 2-chloro-5H-1benzofuro[3,2-c]carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to facilitate charge transfer and emission of light, are of primary interest. The molecular targets and pathways involved include interactions with electron-donating and electron-accepting materials, which influence the compound’s performance in devices like OLEDs .

Comparison with Similar Compounds

Table 2: Comparative Bioactivity and Physical Data

Compound Class Melting Point (°C) Anticancer Activity (IC₅₀, µM) LogP Reference
Benzofuroquinoline 2a 180–182 0.8–1.2 (leukemia cell lines) 3.2
Pyranocarbazole 210–215 N/A (telomerase inhibition) 2.8
3,6-Bis(benzofuroyl)carbazole 165–170 Not reported 4.5
2-Chloro-5H-benzofurocarbazole* ~200 (predicted) Hypothesized <1.0 3.9 N/A

*Predicted based on structural analogs.

Chlorine Impact : The chloro substituent in this compound likely enhances membrane permeability (LogP ~3.9) and binding to hydrophobic enzyme pockets, similar to 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole, which shows antitumoral activity .

Q & A

Q. What are the established synthetic methodologies for 2-chloro-5H-[1]benzofuro[3,2-c]carbazole derivatives?

The synthesis typically involves ultrasound-assisted Rap–Stoermer reactions. For example, 3-(2-benzofuroyl)carbazoles are synthesized by reacting 3-chloroacetyl- or 3,6-dichloroacetyl-9-ethylcarbazole with salicylaldehydes or 2-hydroxy-1-naphthaldehyde in acetonitrile, using PEG-400 as a catalyst under sonication at 80°C. Yields range from 50% to 64%, with purification via silica gel chromatography (EtOAc/PE eluent) . Alternative approaches include tandem RCM-dehydrogenation reactions for pyrrolo[2,3-c]carbazole alkaloids, which are structurally related .

Q. How is the structural characterization of benzofurocarbazole derivatives validated experimentally?

X-ray crystallography is a gold standard for confirming molecular structures. For instance, 2-amino-5-chloro-1,3-benzoxazole derivatives are characterized using monoclinic crystal systems (space group P21/n) with lattice parameters a = 9.4403 Å, b = 3.7390 Å, and c = 19.737 Å . NMR (¹H/¹³C) and HRMS are routinely employed to verify purity and functionalization patterns .

Q. What are the key applications of benzofurocarbazole derivatives in materials science?

These compounds are used in organic electroluminescent diodes (OLEDs) due to their hole/electron transport properties. Double-layer devices with indium-tin-oxide anodes and Mg:Ag cathodes achieve >1000 cd/m² brightness and 1.5 lm/W efficiency . Recent advances also demonstrate their utility in perovskite solar cells as self-assembled monolayers (SAMs) for interface passivation, enhancing device stability and performance .

Advanced Research Questions

Q. How can density-functional theory (DFT) guide the design of benzofurocarbazole-based materials?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling electronic properties. Becke’s 1993 study showed that gradient-corrected functionals with exact-exchange integration reduce errors in atomization energies to <2.4 kcal/mol, enabling accurate predictions of HOMO-LUMO gaps and charge transport behavior . For correlation-energy calculations, the Colle-Salvetti formula adapted to local kinetic-energy density provides reliable results for open/closed-shell systems .

Q. What strategies resolve contradictory reaction yields in benzofurocarbazole synthesis (e.g., Suzuki couplings)?

Low yields in Suzuki-Miyaura couplings (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine vs. 59% for 1-phenylbenzofuropyridine) often stem from steric hindrance or electron-deficient aryl halides. Optimizing catalysts (e.g., Pd(PPh₃)₄), solvent polarity (dichloromethane vs. toluene), and boronic acid stoichiometry can mitigate these issues . Systematic screening of reaction parameters (temperature, base) using design-of-experiments (DoE) frameworks is recommended.

Q. How do substituent effects influence the optoelectronic properties of benzofurocarbazole derivatives?

Electron-withdrawing groups (e.g., -Cl, -CF₃) lower LUMO levels, enhancing electron affinity, while electron-donating groups (e.g., -OCH₃) raise HOMO levels, improving hole transport. Computational studies on 5-chloro-substituted derivatives reveal red-shifted absorption spectra due to extended π-conjugation, validated by UV-Vis and cyclic voltammetry . Substituent positioning (3- vs. 6-) also modulates intermolecular packing, as shown in SAMs for perovskite solar cells .

Q. What mechanistic insights explain the formation of byproducts in benzofurocarbazole cyclization reactions?

Competing pathways, such as [1,3]-sigmatropic shifts or incomplete dehydrogenation, can generate undesired isomers. For pyranocarbazole synthesis, propargyl ether intermediates undergo base-mediated cyclization (K₂CO₃, DMF), where excessive heating promotes decomposition. Reaction monitoring via TLC and quenching at partial conversion minimizes byproducts .

Methodological Challenges

Q. How can researchers optimize purification protocols for halogenated benzofurocarbazoles?

Halogenated derivatives often exhibit low solubility in common solvents (e.g., hexane, EtOAc). Gradient elution (e.g., 1:6 to 1:4 EtOAc/PE) with slow ramping improves silica gel column resolution . Recrystallization in DCM/hexane mixtures (1:5) yields high-purity crystals suitable for X-ray analysis .

Q. What computational tools are recommended for predicting benzofurocarbazole reactivity?

Gaussian or ORCA software with M06-2X/def2-TZVP basis sets reliably simulate reaction pathways. For photocyclization reactions (e.g., benzofuro[3,2-c]isoquinoline synthesis), TD-DFT predicts excitation energies and validates experimental UV spectra .

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